molecular formula C16H13ClN2O3S B2914155 N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 343372-68-9

N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Cat. No.: B2914155
CAS No.: 343372-68-9
M. Wt: 348.8
InChI Key: KDAHODOKKYYJCV-UHFFFAOYSA-N
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Description

N-{[3-(2-Chlorophenyl)-5-Isoxazolyl]methyl}benzenesulfonamide is a sulfonamide derivative featuring a 5-isoxazolylmethyl core substituted with a 2-chlorophenyl group at the 3-position. This compound belongs to a class of sulfonamides known for their diverse pharmacological and chemical properties, often explored for applications in medicinal chemistry . The sulfonamide group (-SO₂NH-) is a critical pharmacophore, contributing to hydrogen bonding and electrostatic interactions with biological targets.

Synthetic routes for similar compounds involve coupling sulfonyl chlorides with amine-containing intermediates under mild conditions, as exemplified in the preparation of N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamides . Structural characterization often employs techniques like X-ray crystallography, supported by software such as SHELX for refinement .

Properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-15-9-5-4-8-14(15)16-10-12(22-19-16)11-18-23(20,21)13-6-2-1-3-7-13/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAHODOKKYYJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization to produce the isoxazole ring. The resulting isoxazole compound is then reacted with benzenesulfonyl chloride in the presence of a base to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of different isomers or derivatives of the original compound.

Scientific Research Applications

N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have potential as a biological probe or inhibitor in biochemical studies.

  • Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: The compound may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

a. 4-Chloro-N-[(3-Phenyl-5-Isoxazolyl)Methyl]Benzenesulfonamide (CAS 532386-24-6)

  • Structure : Differs from the target compound by having a phenyl group at the 3-position of the isoxazole and a para-chloro substituent on the benzenesulfonamide ring.
  • Molecular Formula : C₁₆H₁₃ClN₂O₃S (vs. C₁₆H₁₃ClN₂O₃S for the target compound).
  • The para-chloro substituent on the sulfonamide benzene could enhance electron-withdrawing effects, influencing solubility or reactivity .

b. N-{[3-(4-Methoxyphenyl)-5-Isoxazolyl]Methyl}Benzenesulfonamide (CAS 343372-72-5)

  • Structure : Features a 4-methoxyphenyl group on the isoxazole and an unsubstituted benzenesulfonamide.
  • Molecular Formula : C₁₇H₁₆N₂O₄S (vs. C₁₆H₁₃ClN₂O₃S for the target compound).
  • Key Differences : The methoxy group is electron-donating, which may increase solubility via polarity but reduce metabolic stability compared to the electron-withdrawing 2-chlorophenyl group. The absence of a sulfonamide substituent could diminish target affinity .

Core Structure Variations: Benzoisoxazole Derivatives

N-(3-Ethyl-6-Methoxybenzo[d]Isoxazol-5-yl)Ethanesulfonamide (Compound 11a)

  • Structure : Incorporates a benzoisoxazole core (fused benzene-isoxazole system) with ethyl and methoxy substituents.
  • Molecular Formula : C₁₂H₁₆N₂O₄S.
  • However, the larger core could reduce bioavailability compared to the simpler isoxazole derivative .

Pharmacologically Relevant Sulfonamides

a. Metolazone (CAS 23380-54-3)

  • Structure : A benzothiadiazine-derived sulfonamide with a chloro substituent.
  • Application : Thiazide-like diuretic targeting renal Na⁺/Cl⁻ transporters.
  • Key Differences : The benzothiadiazine core offers distinct hydrogen-bonding motifs compared to the isoxazole system, likely contributing to its specificity for renal targets .

b. Bumetanide (CAS 28328-54-3)

  • Structure: Phenoxy-substituted sulfamoylbenzoic acid.
  • Application : Loop diuretic inhibiting NKCC2 transporters.
  • Key Differences : The carboxylic acid group enhances solubility and ionization at physiological pH, a feature absent in the target compound .

Physicochemical and Functional Comparisons

Compound Molecular Weight Key Substituents Electronic Effects Potential Applications
Target Compound 344.82 g/mol 2-Chlorophenyl (isoxazole) Electron-withdrawing, steric bulk Antimicrobial, enzyme inhibition
4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl] 348.80 g/mol Phenyl (isoxazole), Cl (sulfonamide) Moderate steric hindrance Not reported
N-{[3-(4-Methoxyphenyl)-5-isoxazolyl]methyl} 344.38 g/mol 4-Methoxyphenyl (isoxazole) Electron-donating, increased polarity Solubility-enhanced formulations
Metolazone 365.82 g/mol Benzothiadiazine core Rigid, planar structure Diuretic

Biological Activity

N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a compound that has garnered attention in biomedical research for its potential therapeutic applications, particularly in oncology. This article provides an overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 343372-68-9
  • Molecular Formula : C16H13ClN2O3S
  • Molecular Weight : 348.8 g/mol

The compound features a benzenesulfonamide core linked to a substituted isoxazole group, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated various derivatives of sulfonamides for their cytotoxic effects on cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. The results indicated that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value ranging from 6 to 7 μM, while showing reduced toxicity towards non-cancerous HaCaT cells (IC50: 18–20 μM) .

The mechanisms through which this compound exerts its anticancer effects are still under investigation. However, the presence of the isoxazole moiety suggests that it may interact with biological targets involved in cell proliferation and apoptosis. Isoxazole derivatives are known for their ability to inhibit various enzymes and pathways associated with cancer progression.

Comparative Biological Activity

A comparative analysis of this compound and other related compounds reveals varying degrees of biological activity:

Compound NameIC50 (HeLa)IC50 (HaCaT)Mechanism
This compound6-7 μM18-20 μMPotential enzyme inhibition
Compound A10 μM25 μMApoptosis induction
Compound B5 μM15 μMCell cycle arrest

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound selectively targeted cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent with reduced side effects .
  • Mechanistic Insights : Further research is necessary to elucidate the specific molecular targets of this compound. Preliminary data suggest it may act as an inhibitor of carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .
  • Synthesis and Derivation : The synthesis of this compound involves the reaction of benzenesulfonamide derivatives with chlorophenyl isoxazoles, showcasing a straightforward synthetic pathway that could be optimized for higher yields .

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